Methyl 3-aminosulfonyl-5-butylamino-4-phenoxybenzoate

Lipophilicity Polar surface area Drug-likeness

Methyl 3-aminosulfonyl-5-butylamino-4-phenoxybenzoate (CAS 28510-66-9), commonly referred to as bumetanide methyl ester, is a sulfamoyl-benzoic acid derivative belonging to the loop diuretic pharmacophore class. With a molecular formula of C₁₈H₂₂N₂O₅S and a molecular weight of 378.44 g/mol, this compound is the methyl ester congener of the FDA-approved loop diuretic bumetanide (CAS 28395-03-1), wherein the carboxylic acid moiety at the 1-position of the phenyl ring is replaced by a methyl carboxylate group.

Molecular Formula C18H22N2O5S
Molecular Weight 378.4 g/mol
Cat. No. B15289643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminosulfonyl-5-butylamino-4-phenoxybenzoate
Molecular FormulaC18H22N2O5S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCCCCNC1=C(C(=CC(=C1)C(=O)OC)S(=O)(=O)N)OC2=CC=CC=C2
InChIInChI=1S/C18H22N2O5S/c1-3-4-10-20-15-11-13(18(21)24-2)12-16(26(19,22)23)17(15)25-14-8-6-5-7-9-14/h5-9,11-12,20H,3-4,10H2,1-2H3,(H2,19,22,23)
InChIKeyKXIDZTLANKUQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Aminosulfonyl-5-Butylamino-4-Phenoxybenzoate: Bumetanide Methyl Ester Procurement & Differentiation Guide


Methyl 3-aminosulfonyl-5-butylamino-4-phenoxybenzoate (CAS 28510-66-9), commonly referred to as bumetanide methyl ester, is a sulfamoyl-benzoic acid derivative belonging to the loop diuretic pharmacophore class [1]. With a molecular formula of C₁₈H₂₂N₂O₅S and a molecular weight of 378.44 g/mol, this compound is the methyl ester congener of the FDA-approved loop diuretic bumetanide (CAS 28395-03-1), wherein the carboxylic acid moiety at the 1-position of the phenyl ring is replaced by a methyl carboxylate group [2]. It shares the core 3-amino-5-sulfamoylbenzoic acid scaffold that defines the bumetanide-sensitive Na⁺-K⁺-2Cl⁻ cotransporter (NKCC) inhibitor family [3].

Why Bumetanide Cannot Substitute for Methyl 3-Aminosulfonyl-5-Butylamino-4-Phenoxybenzoate in Analytical and Research Applications


Although bumetanide methyl ester and bumetanide share an identical 3-aminosulfonyl-5-butylamino-4-phenoxy pharmacophoric core, the substitution of the carboxylic acid with a methyl ester fundamentally alters three critical molecular properties: ionization state at physiological pH, lipophilicity, and target engagement at the NKCC2 transporter [1]. Bumetanide exists predominantly as a negatively charged anion at pH 7.4 (carboxylic acid pKₐ ≈ 3.6), whereas the methyl ester remains neutral, eliminating the ionic recognition element required for high-affinity NKCC2 binding . This single-functionality switch renders the compounds non-interchangeable in any application where differential transporter engagement, chromatographic retention, or ionization-dependent extraction is relevant [2].

Quantitative Differentiation Evidence for Methyl 3-Aminosulfonyl-5-Butylamino-4-Phenoxybenzoate vs. Closest Analogs


Lipophilicity (LogP) and Polar Surface Area (PSA) Comparison: Bumetanide Methyl Ester vs. Bumetanide

The methyl ester exhibits a calculated LogP of 4.979 and a polar surface area (PSA) of 116.1 Ų, compared to bumetanide with an experimental XLogP of 2.57 and a topological PSA of 127.1 Ų [1][2]. This represents a LogP increase of approximately 2.4 log units (roughly 250-fold higher octanol-water partition coefficient) and an 11 Ų reduction in PSA for the methyl ester relative to the parent carboxylic acid [1][2].

Lipophilicity Polar surface area Drug-likeness Membrane permeability

Ionization State at Physiological pH: Neutral Methyl Ester vs. Anionic Bumetanide Carboxylate

Bumetanide possesses a carboxylic acid group with a pKₐ of 3.6, rendering it >99.9% ionized (negatively charged carboxylate anion) at physiological pH 7.4 . In contrast, the methyl ester lacks an ionizable proton on the carboxylate oxygen, remaining entirely neutral across the full physiological pH range [1]. This charge-state difference is categorical, not incremental: at pH 7.4, bumetanide carries a net charge of −1, while the methyl ester carries a net charge of 0 [1].

Ionization state Physiological pH Drug transport Protein binding

Impact of Carboxylic Acid Esterification on NKCC2 Transporter Inhibition: Class-Level SAR Evidence

Lykke et al. (2015) demonstrated in a systematic structure-activity relationship study that replacement of the carboxylic acid group of bumetanide with a non-ionic residue (e.g., anilinomethyl) decreased inhibition of human NKCC2A expressed in Xenopus laevis oocytes [1]. Bumetanide inhibited hNKCC2A with an IC₅₀ of 4.0 μM, and there was a strong positive correlation between diuretic potency in dogs and hNKCC2A inhibition across the derivative series (r² = 0.817; P < 0.01), confirming that an acidic moiety at the 1-position is a structural prerequisite for potent NKCC2 transporter engagement [1]. The methyl ester, lacking this acidic group, is predicted to exhibit reduced NKCC2 affinity based on this established SAR [1].

NKCC2 inhibition Structure-activity relationship Diuretic potency Loop diuretic

Validated Role as a Key Synthetic Intermediate in Bumetanide Manufacturing

US Patent 3,991,097 (Feit et al., 1976) explicitly describes the use of methyl 3-n-butylamino-4-phenoxy-5-sulfamyl-benzoate as a penultimate intermediate in the synthesis of bumetanide [1]. The patent teaches that 2.5 grams of the methyl ester are dissolved in 50 mL of 1N NaOH and heated on a steam bath for 30 minutes; subsequent acidification precipitates the free carboxylic acid (bumetanide) in high yield [1]. This alkaline hydrolysis step is the final functional group interconversion in the synthetic route, making the methyl ester an essential process intermediate for quality-by-design (QbD) and impurity profiling studies [1].

Synthetic intermediate Bumetanide synthesis Process chemistry Alkaline hydrolysis

Brain Penetration Potential of Esterified Bumetanide Derivatives: Prodrug Strategy Validation

Töllner et al. (2014) demonstrated that lipophilic, uncharged ester prodrugs of bumetanide (BUM1, pivaloyloxymethyl ester; BUM5, N,N-dimethylaminoethyl ester) achieved significantly higher brain concentrations of bumetanide compared to direct administration of the ionized parent drug in mice and rats [1]. Bumetanide itself is heavily plasma-protein bound (~98%) and highly ionized at physiological pH, resulting in poor brain penetration [1]. While the simple methyl ester was not directly evaluated in this study, its physicochemical profile—neutral charge and 2.4-log-unit higher lipophilicity versus bumetanide—places it within the same favorable property space as the validated ester prodrugs [2]. Notably, the methyl ester would require esterase-mediated hydrolysis to release active bumetanide, a biotransformation demonstrated for structurally related bumetanide esters in neonatal human and rat serum [3].

Blood-brain barrier CNS penetration Prodrug NKCC1 Epilepsy

Optimal Application Scenarios for Methyl 3-Aminosulfonyl-5-Butylamino-4-Phenoxybenzoate Procurement


Pharmaceutical Impurity Reference Standard for Bumetanide API Quality Control

The methyl ester is a known process-related impurity and synthetic intermediate in bumetanide manufacturing [1]. Its distinct chromatographic retention (driven by higher LogP of 4.979 vs. bumetanide XLogP of 2.57) and unique mass spectrometric signature (exact mass 378.125 vs. 364.109 for bumetanide) make it an essential reference material for HPLC/UV and LC-MS/MS impurity profiling methods during ANDA filing, pharmacopoeial monograph compliance, and batch-release testing [2][3].

CNS-Targeted Prodrug Candidate Screening and Lead Optimization

The neutral charge state and 116.1 Ų PSA of the methyl ester address bumetanide's primary CNS delivery barrier—its ionization-dependent exclusion from the brain [1][2]. As demonstrated by Töllner et al. (2014), esterification of the carboxylic acid is a validated strategy to enhance brain penetration of the bumetanide pharmacophore [3]. The methyl ester serves as a minimalist structural probe to decouple the contributions of ester size from ester type in brain penetration SAR studies, enabling systematic optimization of the prodrug moiety.

NKCC2 Structure-Activity Relationship Studies Requiring a Non-Acidic Comparator

Lykke et al. (2015) established that the carboxylic acid group is required for potent NKCC2A inhibition, with non-ionic replacements decreasing transporter engagement [1]. The methyl ester provides a chemically well-defined, single-atom modification (—OH → —OCH₃) that eliminates the acidic functionality while preserving the full 3-aminosulfonyl-5-butylamino-4-phenoxy pharmacophore backbone. This makes it an ideal negative control compound for NKCC2 binding and transport assays, enabling researchers to attribute observed inhibitory activity specifically to the carboxylic acid moiety.

Process Chemistry and Scale-Up Validation for Bumetanide Manufacturing Routes

As documented in US Patent 3,991,097, the methyl ester is the direct precursor to bumetanide via alkaline hydrolysis [1]. Procurement of authenticated, high-purity methyl ester is critical for process development activities including reaction optimization (yield improvement of the hydrolysis step), forced degradation studies to identify potential impurities, and establishment of intermediate acceptance criteria under ICH Q7 GMP guidelines for active pharmaceutical ingredient manufacturing.

Quote Request

Request a Quote for Methyl 3-aminosulfonyl-5-butylamino-4-phenoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.